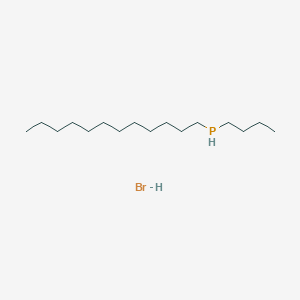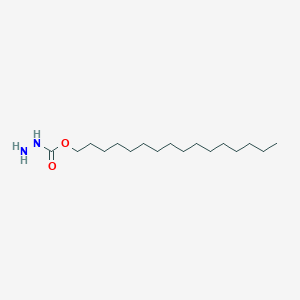
Hexadecyl hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexadecyl hydrazinecarboxylate is an organic compound that belongs to the class of hydrazinecarboxylates. These compounds are characterized by the presence of a hydrazide functional group bonded to a carboxylic acid. This compound is particularly notable for its long alkyl chain, which imparts unique properties to the molecule, making it useful in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexadecyl hydrazinecarboxylate can be synthesized through several methods. One common approach involves the reaction of hexadecyl chloride with hydrazine hydrate in the presence of a base. This reaction typically occurs under reflux conditions, and the product is purified through recrystallization.
Another method involves the reduction of hexadecyl nitrocarboxylate using hydrazine hydrate and a suitable catalyst. This reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound often involves large-scale batch reactions. The process begins with the preparation of hexadecyl chloride, which is then reacted with hydrazine hydrate in a continuous flow reactor. The product is subsequently purified using distillation and crystallization techniques to achieve the desired purity levels .
Analyse Chemischer Reaktionen
Types of Reactions
Hexadecyl hydrazinecarboxylate undergoes several types of chemical reactions, including:
Reduction: Reduction of this compound can yield hexadecyl aminecarboxylate.
Substitution: The hydrazide group can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Iron phthalocyanine as a catalyst under aerobic conditions.
Reduction: Hydrazine hydrate in the presence of a suitable catalyst.
Substitution: Various alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Hexadecyl azocarboxylate.
Reduction: Hexadecyl aminecarboxylate.
Substitution: Derivatives with different functional groups replacing the hydrazide group.
Wissenschaftliche Forschungsanwendungen
Hexadecyl hydrazinecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of azo compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Wirkmechanismus
The mechanism of action of hexadecyl hydrazinecarboxylate involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by forming stable complexes with the active sites. The long alkyl chain enhances its ability to interact with lipid membranes, potentially disrupting cellular processes .
Vergleich Mit ähnlichen Verbindungen
Hexadecyl hydrazinecarboxylate can be compared with other hydrazinecarboxylates such as:
Methyl hydrazinecarboxylate: Shorter alkyl chain, different solubility and reactivity properties.
Ethyl hydrazinecarboxylate: Similar reactivity but different physical properties due to the shorter chain length.
Benzyl hydrazinecarboxylate: Aromatic ring imparts different chemical and physical properties.
This compound is unique due to its long alkyl chain, which provides distinct hydrophobic characteristics and influences its reactivity and applications.
Eigenschaften
CAS-Nummer |
89761-30-8 |
|---|---|
Molekularformel |
C17H36N2O2 |
Molekulargewicht |
300.5 g/mol |
IUPAC-Name |
hexadecyl N-aminocarbamate |
InChI |
InChI=1S/C17H36N2O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-17(20)19-18/h2-16,18H2,1H3,(H,19,20) |
InChI-Schlüssel |
DMWVMZCCVWOPIP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCOC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[Cyclopropyl(phenyl)methyl]urea](/img/structure/B14374834.png)
![2-Ethoxy-4,5,6,7-tetrahydrocyclopenta[d][1,3]thiazine](/img/structure/B14374839.png)
![1-(2-Methyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)propan-1-one](/img/structure/B14374841.png)
![1,1'-Dihydroxy-3,3'-dimethyl[2,2'-binaphthalene]-5,5',8,8'-tetrone](/img/structure/B14374842.png)
![O-{[4-amino-2-(methylsulfanyl)pyrimidin-5-yl]methyl} phosphorodichloridothioate](/img/structure/B14374849.png)
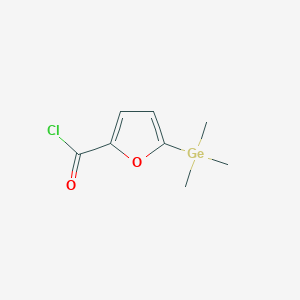
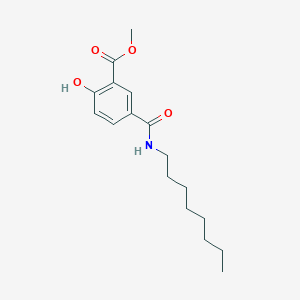

![{[Hydroxy(dimethyl)silyl]methyl}phosphonic acid](/img/structure/B14374867.png)
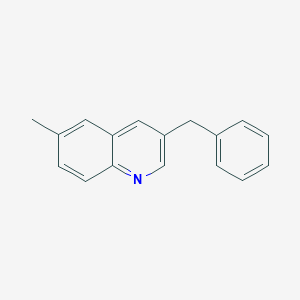
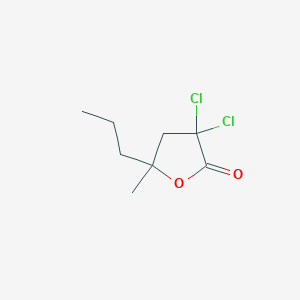
![5-Bromo-2-[(phenylsulfanyl)methyl]benzoic acid](/img/structure/B14374892.png)
